4-Bromo-2-fluorobiphenyl
Description
Research Trajectories and Evolving Scholarly Interest in 4-Bromo-2-fluorobiphenyl
The scientific community's interest in this compound has evolved since its initial synthesis and characterization. Early studies focused on its preparation and fundamental reactivity, while more recent research has expanded into its application in creating novel bioactive compounds and functional materials.
The initial academic focus on this compound was centered on its synthesis and its utility as a precursor for other molecules. A notable early mention in scientific literature highlights its creation from 4-bromo-2-fluoroaniline (B1266173). One of the first documented uses of 4-bromo-2-fluoroaniline as a starting material for related compounds appeared in a 1973 publication by K. Kuroda and colleagues. google.com The synthesis of this compound itself was often achieved through diazotization of 4-bromo-2-fluoroaniline followed by a coupling reaction with benzene (B151609). google.comprepchem.com These early methods laid the groundwork for its availability for further research.
A significant driver for the initial interest in this compound was its role as a key intermediate in the synthesis of (S)-flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). researchgate.net This application spurred further research into more efficient and scalable synthetic routes. For instance, variations in the diazotization procedure, such as using isoamyl nitrite (B80452) in the absence of water, were explored to optimize the yield and purity of this compound. google.com These foundational studies were crucial in establishing the compound's importance in medicinal chemistry.
| Timeline of Early Investigations | Key Research Focus | Notable Findings |
| 1970s | Synthesis from 4-bromo-2-fluoroaniline | Established foundational synthetic pathways. google.com |
| 1970s-1980s | Optimization of Synthesis | Development of various coupling reaction conditions. google.comprepchem.com |
| Late 20th Century | Intermediate for NSAIDs | Solidified its importance in pharmaceutical manufacturing. researchgate.net |
In recent years, the research landscape for this compound has broadened beyond its established role in NSAID synthesis. Current investigations are exploring its potential in creating a wider range of biologically active molecules and advanced materials.
One of the prominent emerging areas is its use as a precursor for novel anti-cancer agents. The halogenated biphenyl (B1667301) structure provides a versatile scaffold for developing compounds that can interact with specific biological targets. Research in this area is active, with studies focusing on synthesizing derivatives with potential therapeutic properties.
The antimicrobial potential of biphenyl derivatives is another area of growing interest. While specific studies on the direct antimicrobial activity of this compound are emerging, the broader class of compounds is being investigated for the development of new antibiotics. Furthermore, some research has pointed towards the potential endocrine-disrupting effects of this and similar compounds, prompting environmental and toxicological studies.
Beyond medicinal chemistry, this compound is being explored in the field of materials science, particularly in the synthesis of liquid crystal materials. Its rigid biphenyl structure is a desirable characteristic for creating molecules with liquid crystalline properties. In analytical chemistry, it has found a niche application as a surrogate standard in gas chromatography-mass spectrometry (GC-MS) analysis due to its stability and detectability.
| Emerging Research Area | Research Focus | Potential Applications |
| Oncology | Synthesis of novel anti-cancer agents. | Development of new cancer therapies. |
| Antimicrobials | Investigating the antimicrobial properties of derivatives. | Creation of new antibiotics. |
| Materials Science | Intermediate for liquid crystal materials. | Advanced display technologies. |
| Analytical Chemistry | Use as a surrogate standard in GC-MS. | Improving the accuracy of chemical analysis. |
| Environmental Science | Studying potential endocrine-disrupting properties. | Assessing environmental impact. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRNHWBOBYFTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194433 | |
| Record name | 4-Bromo-2-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41604-19-7 | |
| Record name | 4-Bromo-2-fluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41604-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041604197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluoro-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Strategic Approaches to the Synthesis of 4-Bromo-2-fluorobiphenyl
The formation of the biphenyl (B1667301) linkage in this compound relies on carefully controlled reactions that join two separate aryl rings. The choice of synthetic route can be influenced by factors such as desired yield, available starting materials, and reaction scalability.
A classical and effective method for synthesizing this compound involves the diazotization of 4-bromo-2-fluoroaniline (B1266173), followed by a coupling reaction with benzene (B151609). This process hinges on the in-situ generation of a highly reactive diazonium salt, which then undergoes coupling to form the carbon-carbon bond of the biphenyl system. The reaction is generally understood to proceed via a radical mechanism where the diazonium salt decomposes, forming a phenyl radical that subsequently attacks a benzene molecule.
The use of sodium nitrite (B80452) (NaNO₂) in an acidic medium is a common approach to generate the necessary diazonium salt from 4-bromo-2-fluoroaniline. google.com In a typical procedure, a solution of 4-bromo-2-fluoroaniline and glacial acetic acid dissolved in benzene is added to a mixture of sodium nitrite and water, also in benzene. google.com The reaction is typically heated to facilitate the formation of the diazonium salt and its subsequent coupling. google.com A Chinese patent reports achieving a 69% yield using this method.
Table 1: Reaction Conditions for Sodium Nitrite-Mediated Synthesis
| Parameter | Value/Reagent | Source(s) |
| Starting Amine | 4-bromo-2-fluoroaniline | google.comgoogle.com |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | google.com |
| Acid | Glacial Acetic Acid | google.comgoogle.com |
| Solvent System | Benzene / Water | google.com |
| Temperature | 65 - 70°C | google.com |
| Reaction Time | 5 - 12 hours (post-addition) | google.comgoogle.com |
An alternative to aqueous sodium nitrite is the use of an alkyl nitrite, such as isoamyl nitrite, in an organic solvent. google.comprepchem.com This procedure is conducted in the absence of water. google.com In this variation, solutions of 4-bromo-2-fluoroaniline and isoamyl nitrite are added simultaneously to vigorously stirred benzene under a nitrogen atmosphere. google.comprepchem.com This method also relies on thermal conditions to promote the reaction. google.comprepchem.com One documented procedure reports a yield of 56% after vacuum distillation. google.com
Table 2: Reaction Conditions for Isoamyl Nitrite-Mediated Synthesis
| Parameter | Value/Reagent | Source(s) |
| Starting Amine | 4-bromo-2-fluoroaniline | google.comprepchem.com |
| Diazotizing Agent | Isoamyl Nitrite | google.comprepchem.com |
| Solvent | Benzene | google.comprepchem.com |
| Temperature | 65°C | google.comprepchem.com |
| Reaction Time | ~20 hours (for addition) | google.comprepchem.com |
| Atmosphere | Nitrogen | google.comprepchem.com |
In diazotization-coupling reactions for synthesizing this compound, the choice of solvent and precise temperature control are critical. Benzene is the most frequently used solvent, and it uniquely serves a dual purpose: it acts as the reaction medium and as the arylating agent that couples with the diazonium salt. google.comprepchem.com While dimethylformamide (DMF) is sometimes used as a solvent for preparing the 4-bromo-2-fluoroaniline starting material, benzene is essential for the subsequent coupling step. google.comgoogle.com
Temperature management is paramount for both reaction rate and selectivity. The coupling reaction is preferably conducted at temperatures between 25°C and 80°C, with 60°C to 70°C being the most commonly cited range. google.com Maintaining this temperature ensures a controlled decomposition of the diazonium salt and efficient coupling, while minimizing the formation of unwanted byproducts. lookchem.com
Modern synthetic chemistry offers powerful alternatives to classical methods, with transition metal-catalyzed cross-coupling reactions being a prominent example. rsc.org These reactions, particularly the Suzuki-Miyaura coupling, provide a versatile and efficient route to biphenyl structures with high functional group tolerance. rsc.org
The Suzuki-Miyaura cross-coupling reaction is a robust method for forming the C-C bond in this compound. This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid. vulcanchem.com The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the final biphenyl product. The electron-withdrawing nature of the fluorine substituent on the biphenyl ring can enhance the electrophilicity of the aryl halide, potentially accelerating the oxidative addition step.
Table 3: Typical Components for Suzuki Coupling Synthesis
| Component | Example Reagent | Source(s) |
| Catalyst | Palladium acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | jst.go.jp |
| Ligand | Triphenylphosphine (PPh₃) | rsc.org |
| Base | Potassium carbonate (K₂CO₃) | rsc.org |
| Solvent | Dimethylformamide (DMF) or Toluene/Water | rsc.org |
| Temperature | 90°C | |
| Reactants | An aryl halide (e.g., 1-bromo-3-fluorobenzene) and a corresponding arylboronic acid (e.g., 4-bromophenylboronic acid) | rsc.org |
Transition Metal-Catalyzed Cross-Coupling Reactions
Other Cross-Coupling Strategies for Halogenated Biphenyls
While Suzuki and Ullmann couplings are common, other strategies are employed for the synthesis of halogenated biphenyls like this compound. One notable method is a condensation reaction, which provides an alternative to palladium-catalyzed routes. This process involves the diazotization of an aniline (B41778) precursor, such as 4-bromo-2-fluoroaniline, followed by a coupling reaction with benzene. The reaction can be carried out using sodium nitrite in an aqueous acidic medium or with an alkyl nitrite, like isoamyl nitrite, in the absence of water. google.com For instance, a solution of 4-bromo-2-fluoroaniline and glacial acetic acid in benzene can be added to a mixture of sodium nitrite and water to yield this compound. An alternative procedure uses isoamyl nitrite, where solutions of the nitrite and 4-bromo-2-fluoroaniline are added simultaneously to benzene at an elevated temperature. google.comprepchem.com
Direct C-H arylation has also emerged as a powerful tool. In this approach, a C-H bond of a fluoroarene is directly coupled with an aryl halide. Research into the direct arylation of perfluorobenzenes has demonstrated that palladium catalysts, in conjunction with a phosphine (B1218219) ligand and a carbonate base, can effectively couple various aryl halides with fluorinated aromatic compounds. acs.org Although one study noted a low yield for the coupling of this compound in a specific direct Suzuki-Miyaura reaction, the broader class of direct arylation reactions remains a viable and developing strategy for such compounds. chemrxiv.org
Novel and Green Chemistry Synthetic Routes
The development of novel and environmentally conscious synthetic routes is a key focus in modern chemistry. For the synthesis of this compound, innovations aim to reduce costs and improve safety and efficiency. One patented method focuses on replacing N-bromosuccinimide (NBS), a relatively expensive brominating agent, with elemental bromine, which is a more fundamental and lower-cost chemical raw material. google.com This process involves the bromination of o-fluoroaniline using a mixture of bromine and dichloromethane, followed by diazotization and coupling. google.com
Mechanistic Elucidation of Formation Pathways
Free radical pathways are central to certain methods of biphenyl synthesis. The condensation reaction involving the diazotization of 4-bromo-2-fluoroaniline proceeds through a free-radical mechanism. In this process, the aniline is first converted to a diazonium salt. This salt is unstable and undergoes homolytic cleavage, releasing nitrogen gas and generating a 4-bromo-2-fluorophenyl radical. This highly reactive radical then attacks a benzene molecule, which acts as the solvent, to form the C-C bond of the biphenyl system.
Studies on the photolysis of other halogenated biphenyls, such as 4-bromobiphenyl, in benzene further illuminate these mechanisms. The photolytic cleavage of the carbon-bromine bond generates a biphenylyl radical and a bromine radical. rsc.org The biphenylyl radical can then react with the benzene solvent to form p-terphenyl (B122091) or abstract a hydrogen atom to form biphenyl, rationalizing the product distributions observed. rsc.org The process is consistent with a free-radical mechanism, where the reactivity of the halogen atom plays a key role. rsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental to the synthesis of many biphenyls, including this compound. biosynth.com The mechanism is a well-understood catalytic cycle that begins with a Pd(0) species.
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (this compound precursor) in an oxidative addition step. This involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate. The electron-withdrawing nature of the fluorine substituent on the aromatic ring can increase the electrophilicity of the carbon center, potentially accelerating this step.
Transmetalation : The newly formed Pd(II) complex then undergoes transmetalation with an organoboron reagent (in the case of Suzuki coupling). The organic group from the boron compound is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species.
Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium center couple to form the new C-C bond of the biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
This catalytic cycle is highly efficient and tolerant of a wide variety of functional groups, making it a versatile method for constructing biphenyl frameworks.
In the synthesis of this compound, regioselectivity—the control of substituent placement—is critical. The desired 4-bromo-2-fluoro substitution pattern is typically achieved by starting with a correctly substituted precursor. For example, synthesis often begins with o-fluoroaniline, which is then brominated. google.comgoogle.com The directing effects of the amino and fluoro groups guide the bromine atom to the desired position (para to the amino group), resulting in 4-bromo-2-fluoroaniline. This intermediate secures the correct arrangement of substituents on one of the rings before the biphenyl-forming coupling reaction.
While this compound itself is achiral, it is a crucial precursor for synthesizing chiral molecules, such as the anti-inflammatory drug (S)-Flurbiprofen. researchgate.netresearchgate.net In these subsequent transformations, controlling stereochemistry becomes paramount. For example, a highly enantioselective methoxycarbonylation of the biphenyl system can be achieved using a chiral palladium catalyst. researchgate.net Asymmetric synthesis strategies for fluorinated compounds are an active area of research, with methods being developed for the stereoselective construction of fluorinated quaternary carbon centers. rsc.org These advanced methods often rely on chiral catalysts to control the three-dimensional arrangement of atoms in the final product. rsc.org
Optimization of Synthetic Yields and Purity
Optimizing the yield and purity of this compound is crucial for its industrial application, particularly as a pharmaceutical intermediate. google.com Research and patents detail various conditions to maximize outcomes.
In the condensation reaction of 4-bromo-2-fluoroaniline with benzene using sodium nitrite, a patent reported a yield of 69%. Optimization of this reaction involved increasing the reaction time to 5 hours and using a molar excess of sodium nitrite (1.6 mol equivalent) to improve the conversion rate. Purification was achieved through washing with sulfuric acid and extraction with hexane (B92381) to remove byproducts. Another described procedure for this reaction type resulted in a 51.5% yield after distillation.
A patented procedure using an isoamyl nitrite variation provides detailed optimization steps. This method involves the slow, simultaneous addition of isoamyl nitrite and crude 4-bromo-2-fluoroaniline to vigorously stirred benzene over 20 hours at 65°C. google.com The workup includes a "reductive upgrading" step where the crude product is treated with zinc or iron filings and hydrochloric acid to reduce impurities before final extraction and evaporation. google.comprepchem.com
The table below summarizes findings from various synthetic approaches, highlighting the conditions used to optimize the yield and purity of this compound.
| Reaction Type | Precursors | Reagents & Conditions | Yield | Purity | Source |
| Condensation | 4-Bromo-2-fluoroaniline, Benzene | Sodium Nitrite, Acetic Acid; 65°C, overnight | 69% | Not specified | |
| Condensation | 4-Bromo-2-fluoroaniline, Benzene | Sodium Nitrite, Acetic Acid; 65°C, 7h addition, 12h stir | 51.5% | Distilled product | |
| Condensation | 4-Bromo-2-fluoroaniline, Benzene | Isoamyl Nitrite; 65°C, 20h addition, overnight stir | Not specified | Purified via reductive upgrading | google.com |
| Bromination/Coupling | o-Fluoroaniline, Benzene | Bromine/DCM, then Isopropyl Nitrite, CuCl, TFA; 0-15°C | Not specified | Purified via reduced pressure distillation | google.com |
Reaction Condition Optimization (Temperature, Time, Stoichiometry)
The synthesis of this compound, particularly through the diazotization of 4-bromo-2-fluoroaniline followed by a coupling reaction with benzene, is highly sensitive to reaction conditions. Optimization of parameters such as temperature, reaction duration, and the stoichiometry of reagents is critical for maximizing product yield and minimizing the formation of impurities.
Different protocols employ various nitrite sources, each requiring specific conditions. For instance, a procedure using sodium nitrite in a biphasic system of benzene and water specifies a reaction temperature of 65°C. google.com The addition of the aniline solution is carried out over 7 hours, followed by an overnight stirring period of 12 hours to ensure the reaction goes to completion. google.com In this method, a molar excess of sodium nitrite (2:1 ratio to the aniline) is used. google.com
An alternative approach utilizes an alkyl nitrite, such as isoamyl or isopropyl nitrite. One method involves the simultaneous dropwise addition of isoamyl nitrite and a benzene solution of 4-bromo-2-fluoroaniline to a larger volume of benzene over approximately 20 hours at 65°C. google.comprepchem.com Another variation uses isopropyl nitrite, where the addition is performed at a much lower temperature of 0-5°C, followed by a 2-hour incubation period at 10-15°C. google.com Increasing reaction time to 5 hours and using excess sodium nitrite has been shown to improve conversion rates.
The table below summarizes optimized conditions from various reported synthetic methods.
| Parameter | Value | Source |
|---|
Purification Techniques for High-Purity this compound (e.g., Distillation, Crystallization)
Achieving high purity for this compound is essential for its use as an intermediate in pharmaceuticals and other advanced materials. guidechem.com A multi-step purification sequence is typically required to remove unreacted starting materials, by-products, and residual solvents.
Common purification techniques include:
Extractive Work-up and Washing: After the primary reaction, the crude product is often subjected to a series of washes. This can include washing with water, acidic solutions to remove unreacted anilines, and basic solutions like sodium hydroxide (B78521) to neutralize acid catalysts or by-products. prepchem.comgoogle.com A wash with a reducing agent solution, such as sodium bisulfite, may also be employed.
Crystallization: The crude product can be purified by crystallization or recrystallization from a suitable solvent. google.compatsnap.com In some cases, dissolving the crude material in a solvent like dimethylformamide (DMF) or tetrahydrofuran, followed by controlled cooling and the addition of an anti-solvent (like a water/ethanol mixture), induces the crystallization of the high-purity product. patsnap.com
Distillation: Due to its relatively high boiling point, vacuum distillation is an effective method for purification. google.com For achieving very high purity levels (>99%), molecular distillation under high vacuum (e.g., 0.05–0.20 mbar) at elevated temperatures (140–145°C) is employed. This technique is particularly effective at removing high-boiling impurities and trace solvents.
Chromatography: For laboratory-scale synthesis or when extremely high purity is needed, column chromatography over silica (B1680970) gel is a viable, albeit less industrially scalable, option. vanderbilt.edu
Analysis of Impurities and By-products in Synthetic Processes
The synthesis of this compound can generate several impurities and by-products that must be identified and removed. A primary source of impurities is the initial bromination of 2-fluoroaniline (B146934). This step must be carefully controlled, often at low temperatures (-23°C to -34°C), to achieve selective bromination at the 4-position and minimize the formation of dibrominated products. google.com
Key impurities and by-products include:
Unreacted Starting Materials: Residual 4-bromo-2-fluoroaniline is a common impurity that is typically removed through acid washes during the work-up.
Isomeric By-products: Incomplete regioselectivity during bromination can lead to the formation of other bromofluoroaniline isomers, which would then carry through to form isomeric biphenyl products.
Poly-halogenated Species: The formation of dibromo- or other poly-halogenated biphenyls is a significant side reaction. google.com
Dehalogenated Products: Protiodeboration, the replacement of a boronic ester with a hydrogen atom, can be a side reaction in Suzuki coupling syntheses, leading to the formation of 2-fluorobiphenyl (B19388). google.com
Homocoupling Products: In cross-coupling reactions, the homocoupling of the starting materials can lead to impurities like 4,4'-dibromo-2,2'-difluorobiphenyl.
Analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final product and quantify the levels of these impurities. patsnap.com
Analogous Synthetic Strategies for Related Fluorinated and Brominated Biphenyls
The synthetic methodologies applied to this compound are part of a broader class of reactions used to construct a wide array of fluorinated and brominated biphenyls. These compounds are of significant interest in materials science and medicinal chemistry. vanderbilt.edugoogle.com The core strategies generally involve two key stages: the regioselective introduction of halogen atoms onto aromatic rings and the formation of the biphenyl C-C bond, often via metal-mediated cross-coupling reactions. vanderbilt.edu The specific pathway chosen often depends on the desired substitution pattern and the electronic nature of the substituents.
Comparative Analysis of Synthetic Pathways for Positional Isomers
The synthesis of positional isomers of this compound, such as 3-fluoro-4'-bromobiphenyl or 2-bromo-4-fluorobiphenyl, requires distinct synthetic planning based on the directing effects of the substituents.
Starting Material Selection: The synthesis of this compound typically starts with 2-fluoroaniline, where the amino group directs bromination to the para position. google.com To synthesize an isomer like 2-bromo-4-fluorobiphenyl, one might logically start with 4-fluoroaniline. However, bromination would be directed to the positions ortho to the amino group, making the synthesis of the 2-bromo isomer more complex and potentially leading to mixtures.
Coupling Reaction Efficacy: The positions of the fluorine and bromine atoms influence the reactivity of the molecule in cross-coupling reactions. For example, in a Suzuki coupling, the electronic effect of the fluorine atom can modulate the reactivity of the C-Br bond. Different isomers may exhibit varying efficiencies with standard palladium catalysts. For some heavily substituted biphenyls, particularly those with multiple ortho substituents, standard Pd-assisted couplings like Suzuki may be ineffective, necessitating the use of harsher conditions found in Ullmann coupling reactions. vanderbilt.edu
The table below provides a comparative overview of synthetic considerations for different isomers.
| Feature | This compound | Other Positional Isomers (e.g., 2-Bromo-4-fluorobiphenyl) | Source |
| Precursor Strategy | Bromination of 2-fluoroaniline is highly regioselective to the desired 4-position. | Synthesis can be less direct; may require multi-step routes or protecting groups to achieve desired regiochemistry. | google.com |
| Coupling Reactivity | The C-Br bond at the 4-position is readily activated for standard cross-coupling reactions. | Steric hindrance or altered electronics from different substituent positions can impact coupling efficiency, sometimes requiring alternative methods like Ullmann coupling. | vanderbilt.edu |
| Purification | Separation from dibrominated by-product is a key challenge. | The impurity profile may be more complex, with multiple positional isomers forming during halogenation, complicating purification. | google.com |
Challenges and Solutions in Multi-Halogenated Biphenyl Synthesis
The synthesis of biphenyls bearing multiple halogen atoms presents a unique set of challenges that require carefully devised solutions.
Challenge: Regiocontrol: Achieving specific substitution patterns (regioselectivity) during the halogenation of benzene or biphenyl cores is difficult. Halogens are ortho-, para-directing, making the synthesis of meta-substituted products non-trivial.
Solution: The use of directing groups, such as amino or nitro groups, is a common strategy. These groups can be used to guide halogenation to specific sites and then subsequently removed or converted into other functional groups. vanderbilt.edu
Challenge: Steric Hindrance in Coupling: As more substituents are added, particularly at the ortho positions, steric hindrance can severely impede or completely prevent the formation of the biphenyl bond via standard cross-coupling reactions.
Solution: For sterically demanding couplings, alternative reaction conditions or different coupling strategies are employed. The Ullmann reaction, which uses copper catalysis at high temperatures, is often effective where palladium-based methods fail for tetra-ortho-substituted systems. vanderbilt.edu Optimizing catalysts and ligands is also crucial; for example, using bulky, electron-rich phosphine ligands can improve the efficiency of challenging Suzuki reactions. beilstein-journals.org
Challenge: Selectivity in Poly-halogenated Systems: In substrates containing multiple different halogens (e.g., bromine, chlorine, fluorine), achieving selective reaction at one halogen site while leaving others untouched is a major hurdle.
Solution: This is often addressed by exploiting the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl >> C-F) in cross-coupling reactions. By choosing the appropriate catalyst and conditions, a more reactive halogen (like bromine) can be selectively coupled in the presence of a less reactive one (like fluorine). beilstein-journals.org
Reactivity and Reaction Mechanisms of 4 Bromo 2 Fluorobiphenyl
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. makingmolecules.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. uci.edu The rate-determining step is the initial attack of the electrophile on the electron-rich aromatic ring. uci.edu
The presence of substituents on a benzene (B151609) ring significantly affects the rate and regiochemistry of subsequent electrophilic substitution reactions. Substituents are broadly classified as either activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.org
Halogens, including bromine and fluorine, are a unique class of substituents. libretexts.org They are considered deactivating groups, meaning that aromatic rings substituted with halogens react more slowly in EAS reactions than benzene itself. masterorganicchemistry.comchemistrysteps.com This deactivation stems from their strong electron-withdrawing inductive effect (-I), which is a consequence of their high electronegativity. chemistrysteps.comstackexchange.com This effect decreases the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. chemistrysteps.com
In 4-bromo-2-fluorobiphenyl, both the fluorine and bromine atoms are on the same phenyl ring. Both exhibit a deactivating -I effect and an ortho-, para-directing +M effect. The key differences lie in the magnitude of these effects:
Inductive Effect (-I): Fluorine is the most electronegative element, so its inductive effect is significantly stronger than that of bromine. stackexchange.comstackexchange.com
Resonance Effect (+M): The resonance effect depends on the overlap between the p-orbitals of the halogen and the carbon of the ring. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon than the larger 4p orbital of bromine does. masterorganicchemistry.com
Therefore, both halogens deactivate the ring they are attached to, making it less susceptible to electrophilic attack than the unsubstituted phenyl ring.
| Halogen | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
|---|---|---|---|---|
| Fluorine (F) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+M) | Deactivating | Ortho-, Para-directing |
| Bromine (Br) | Electron-withdrawing (-I) | Weakly electron-donating (+M) | Deactivating | Ortho-, Para-directing |
For this compound, electrophilic substitution will preferentially occur on the unsubstituted phenyl ring, which is more electron-rich and thus more activated (or less deactivated) compared to the halogen-substituted ring.
If substitution were forced to occur on the halogenated ring, the regioselectivity would be determined by the combined directing effects of the fluorine and bromine atoms.
The fluorine at C2 directs incoming electrophiles to its ortho position (C3) and its para position (C5).
The bromine at C4 directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (which is occupied by the other phenyl ring).
Both substituents direct the electrophile to the C3 and C5 positions. However, the strong -I effect of fluorine, which diminishes with distance, deactivates the adjacent ortho position (C3) more significantly than the more distant C5 position. stackexchange.com Steric hindrance from the adjacent fluorine atom could also disfavor attack at C3. Therefore, further electrophilic substitution on the substituted ring would be expected to occur primarily at the C5 position.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. wikipedia.orgscribd.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. stackexchange.comscribd.com
The standard SNAr reaction proceeds via a two-step addition-elimination mechanism. scribd.com
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged Meisenheimer complex. This step is typically the slow, rate-determining step as it involves the loss of aromaticity. stackexchange.com
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. This step is generally fast. stackexchange.com
For a substrate like this compound, which lacks a strong activating group like -NO₂, SNAr reactions are generally difficult to achieve under standard conditions. wikipedia.org However, the principles of halogen displacement in activated systems provide insight into the potential reactivity of the C-F and C-Br bonds.
In SN1 and SN2 reactions, the leaving group ability of halogens follows the order I > Br > Cl > F, corresponding to the strength of the hydrohalic acid (weaker base is a better leaving group). However, in SNAr reactions, this order is inverted: F > Cl ≈ Br > I. wikipedia.org
This reversal is a key piece of evidence for the addition-elimination mechanism. uomustansiriyah.edu.iq Since the rate-determining step is the initial nucleophilic attack, the leaving group's ability to depart is less important than its effect on the electrophilicity of the carbon it is attached to. stackexchange.commasterorganicchemistry.com
Fluorine: As the most electronegative halogen, fluorine exerts a powerful inductive effect, making the carbon atom it is bonded to highly electrophilic (electron-poor). stackexchange.comorganicchemistrytutor.com This strong partial positive charge accelerates the attack by a nucleophile, thus lowering the activation energy of the rate-determining step. stackexchange.com
Bromine: While a better leaving group in the traditional sense, bromine is less electronegative than fluorine. It therefore activates the carbon atom to a lesser extent for the initial nucleophilic attack. organicchemistrytutor.com
Consequently, in an activated system, the C-F bond is more susceptible to nucleophilic attack than the C-Br bond. For one studied reaction, a fluoride (B91410) leaving group reacted 3300 times faster than an iodide. masterorganicchemistry.com Therefore, if this compound were to undergo an SNAr reaction, the fluorine atom would be the preferred site of substitution. masterorganicchemistry.com
| Reaction Type | Rate-Determining Step | Reactivity Order of Aryl Halides (Ar-X) | Primary Reason for Reactivity Order |
|---|---|---|---|
| SN2 | Concerted attack and displacement | Ar-I > Ar-Br > Ar-Cl > Ar-F | Leaving group ability (stability of X⁻) |
| SNAr | Nucleophilic addition to form Meisenheimer complex | Ar-F > Ar-Cl ≈ Ar-Br > Ar-I | Activation of the ring carbon by the inductive effect of X |
Cross-Coupling Reactions with this compound as a Substrate
This compound is a valuable substrate in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a particularly common application. researchgate.net
In these reactions, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond. The C-F bond is generally inert under typical palladium-catalyzed coupling conditions due to its high bond strength. This difference in reactivity allows for selective functionalization at the C4 position.
A typical Suzuki-Miyaura reaction involving this compound would couple it with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net This selectively replaces the bromine atom, leaving the fluorine atom intact, to generate more complex, functionalized 2-fluorobiphenyl (B19388) derivatives. This selective reactivity is crucial in multi-step syntheses, for instance, in the preparation of the anti-inflammatory drug Flurbiprofen (B1673479) and its analogs, where this compound serves as a key intermediate. google.comresearchgate.net The bromine at the C4 position is first used in a coupling or Grignard reaction, demonstrating its role as a versatile synthetic handle. google.com
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org In the case of this compound, the bromine atom serves as the reactive site for this transformation. The electron-withdrawing nature of the fluorine substituent can enhance the electrophilicity of the carbon-bromine bond, which may facilitate the initial oxidative addition step in the catalytic cycle.
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid or its ester derivative, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Detailed research findings have demonstrated the successful application of Suzuki-Miyaura coupling with this compound. For instance, coupling with phenylboronic acid can be achieved using various palladium catalysts and bases.
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 90 | - | |
| 2-Chlorophenylboronic acid | Pd(OAc)₂ | PPh₃ | K₃PO₄ or KF | Dioxane | 101 | Traces | liv.ac.uk |
| Phenylboronic acid | PdCl₂(amphos)₂ | - | - | THF | 80 | - | chemrxiv.org |
Data represents selected examples and may not be exhaustive. Yields can be highly dependent on specific reaction conditions and substrate combinations.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone in synthetic organic chemistry for the preparation of aryl amines. wikipedia.org The reaction generally proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, coordination of the amine, deprotonation to form an amido complex, and subsequent reductive elimination to furnish the arylamine product. wikipedia.orglibretexts.org
For this compound, the bromine atom is selectively replaced by a variety of amine nucleophiles. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency and broad substrate scope. organic-chemistry.org Sterically hindered phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. wikipedia.org
Table 2: Examples of Buchwald-Hartwig Amination with Aryl Bromides
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Primary Amines | Pd(BINAP) | BINAP | - | - | - | - | wikipedia.org |
| NH₃·H₂O | Pd₂(dba)₃ | Xantphos | - | Dioxane | 100 | 60-70 | |
| Various Amines | [(CyPF-tBu)PdCl₂] | CyPF-tBu | - | - | - | - | organic-chemistry.org |
This table provides general conditions for Buchwald-Hartwig amination of aryl bromides; specific data for this compound may vary.
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild conditions. wikipedia.org
The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) complex that has been formed from the oxidative addition of the aryl halide to a palladium(0) species. Reductive elimination from the resulting palladium(II) complex yields the alkyne-coupled product. libretexts.org
This compound can be effectively coupled with various terminal alkynes using Sonogashira conditions to produce substituted alkynylbiphenyls.
Table 3: Examples of Sonogashira Coupling with Aryl Halides
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield (%) | Reference |
| Terminal Alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp | - | researchgate.net |
| Trimethylsilylacetylene | Pd catalyst | Cu(I) catalyst | Amine base | - | - | - | wikipedia.org |
| Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - | - | - | Room Temp | - | organic-chemistry.org |
This table illustrates general conditions for Sonogashira coupling; specific outcomes for this compound depend on the precise reagents and conditions used.
Other Transition Metal-Catalyzed Transformations
Beyond the more common cross-coupling reactions, this compound can participate in other transition metal-catalyzed transformations. These reactions expand the synthetic utility of this compound, allowing for the introduction of various functional groups. For instance, nickel-catalyzed reactions can be employed for certain cross-coupling processes. uni-muenchen.de Additionally, transition metal-catalyzed C-H functionalization reactions directed by the fluorine atom represent an emerging area of research, potentially allowing for transformations at positions ortho to the fluorine. acs.org
Reductive Transformations
Catalytic Hydrogenation and Debromination/Defluorination
The carbon-halogen bonds in this compound can be cleaved under reductive conditions. The ease of reductive dehalogenation generally follows the trend C-I > C-Br > C-Cl > C-F, indicating that the carbon-bromine bond is significantly more susceptible to cleavage than the carbon-fluorine bond. thieme-connect.de
Catalytic hydrogenation is a common method for achieving this transformation. In the presence of a metal catalyst (e.g., palladium on carbon) and a hydrogen source, the C-Br bond can be selectively cleaved to yield 2-fluorobiphenyl. Harsh reaction conditions would be required to cleave the more stable C-F bond. thieme-connect.de
Reductive debromination can also be achieved using other reducing agents. For example, treatment with zinc and iron has been reported in the workup of a synthesis of this compound, suggesting these metals can effect reductive processes. prepchem.com
Reductive Coupling Reactions
While less common, reductive conditions can sometimes promote coupling reactions. For instance, in the synthesis of this compound from 4-bromo-2-fluoroaniline (B1266173), a reductive workup using zinc and hydrochloric acid, followed by iron filings, is employed to treat the crude product from a diazotization-coupling reaction. prepchem.comgoogle.com This "reductive upgrading" step is used to process the dark, oily residue obtained from the primary reaction. prepchem.com
Radical Reactions Involving this compound
Radical reactions offer a distinct set of pathways for the transformation of aryl halides like this compound. These reactions proceed through highly reactive aryl radical intermediates, enabling bond formations and functional group transformations that can be complementary to traditional ionic or organometallic mechanisms. The generation of an aryl radical from the this compound framework is a key step that opens up a variety of synthetic possibilities, from simple hydrodehalogenation to more complex cyclization and coupling reactions.
The central intermediate in the radical chemistry of this compound is the 2-fluoro-[1,1'-biphenyl]-4-yl radical. This species can be generated through several methods, primarily involving the homolytic cleavage of a carbon-halogen bond or the decomposition of a diazonium salt.
One established method for generating a related radical, the 4-bromo-2-fluorophenyl radical, is through the diazotization of 4-bromo-2-fluoroaniline. In this process, the aniline (B41778) derivative is treated with a nitrite (B80452) source, such as sodium nitrite or isoamyl nitrite, in an acidic medium to form a diazonium salt. prepchem.com This salt is thermally unstable and undergoes homolytic cleavage, releasing nitrogen gas and producing the desired aryl radical.
Aryl radicals can also be formed from this compound directly through single-electron transfer (SET) processes. For instance, radical chain reduction of aryl bromides can be achieved using reagents like sodium hydride (NaH) in 1,4-dioxane (B91453). d-nb.info This process is believed to proceed via an electron-catalyzed mechanism where an initial electron transfer to the aryl bromide leads to a radical anion, which then fragments to produce the aryl radical and a bromide ion. d-nb.info Similarly, the exceptional reactivity of this compound in certain transition metal-free hydroxylation reactions has been partly attributed to its geometry facilitating the orbital mixing required for aryl radical generation. whiterose.ac.uk Furthermore, palladium and iron-based catalytic systems are known to convert aryl halides into aryl radicals under certain conditions, representing another potential route for radical generation from this substrate. chemrxiv.orgacs.org
Once generated, the 2-fluoro-[1,1'-biphenyl]-4-yl radical (or its precursors) exhibits characteristic reactivity:
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture. In syntheses using 1,4-dioxane, the solvent can act as the hydrogen atom donor. d-nb.info This pathway leads to the hydrodehalogenation product, 2-fluorobiphenyl.
Addition to Arenes: The aryl radical can add to an aromatic ring, a key step in arylation reactions. For example, the 4-bromo-2-fluorophenyl radical, generated from the corresponding diazonium salt, can attack a benzene molecule to form this compound.
Intramolecular Cyclization: If the molecule contains an appropriately positioned unsaturated group (like an alkene), the generated aryl radical can attack it intramolecularly to form a new ring, a process known as reductive cyclization. d-nb.info
The generation and subsequent reaction of aryl radicals from this compound or its precursors have been applied in several synthetic contexts.
Arylation via Gomberg-Bachmann Reaction: A primary application of radical chemistry is in the synthesis of this compound itself. The reaction of 4-bromo-2-fluoroaniline with a diazotizing agent in benzene solvent is a classic example of the Gomberg-Bachmann reaction. The aryl radical generated via the decomposition of the diazonium salt attacks the benzene solvent to forge the new carbon-carbon bond, yielding the biphenyl (B1667301) structure. A reported synthesis achieved a 69% yield using this radical pathway.
| Reaction Step | Reagents | Temperature | Outcome |
| Diazotization | 4-Bromo-2-fluoroaniline, NaNO₂ | 65–70°C | Formation of diazonium salt |
| Coupling | Diazonium salt, Benzene | 65–70°C | Phenyl radical attacks benzene |
Hydrodehalogenation and Reductive Cyclizations: Radical pathways are effective for the hydrodehalogenation of aryl bromides. Systems utilizing sodium hydride and 1,4-dioxane can reduce the C-Br bond, converting this compound into 2-fluorobiphenyl. d-nb.info This radical chain process offers an alternative to metal-catalyzed hydrogenation methods. d-nb.info More advanced applications involve trapping the generated aryl radical intramolecularly. While not specifically detailed for this compound, the methodology for aryl bromides shows that if an alkene side chain were present, the radical could initiate a cyclization to produce complex polycyclic structures. d-nb.info
Substitution Reactions: Certain substitution reactions on this compound are proposed to involve radical intermediates. For example, its conversion to 2-fluoro-[1,1'-biphenyl]-4-ol under transition metal-free conditions was noted for its high efficiency. whiterose.ac.uk The enhanced reactivity, compared to other dihalogenated substrates, suggests a mechanism that may be facilitated by the generation of an aryl radical intermediate, which is then trapped by the nucleophile. whiterose.ac.uk
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries and total energies. For 4-Bromo-2-fluorobiphenyl, a typical computational workflow involves geometry optimization using a functional like B3LYP combined with a basis set such as 6-31G(d). This process finds the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings.
Interactive Table: Illustrative DFT-Calculated Geometrical Parameters for Related Halogenated Biphenyls
| Parameter | 2,2'-difluorobiphenyl (M-1) | 2,2'-dichlorobiphenyl (M-2) | 2,2'-dibromobiphenyl (M-3) |
| Bond Length (Å) | |||
| C1-C7 | 1.485 | 1.489 | 1.493 |
| C-Halogen (avg.) | 1.369 | 1.747 | 1.905 |
| Bond Angle (°) | |||
| C6-C1-C2 | 117.16 | 116.77 | 116.72 |
| C2-C1-C7 | 122.23 | 123.03 | 123.02 |
| Dihedral Angle (°) | |||
| C2-C1-C7-C12 | 60 | 74 | 75 |
| Data derived from studies on di-ortho-substituted halogenated biphenyls using the B3LYP/6-311+G(d,p) method. scivisionpub.com |
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, DFT calculations have estimated the HOMO-LUMO gap to be approximately 4.2 eV in the gas phase. This value provides a quantitative measure of its chemical reactivity. Analysis of related halogenated biphenyls shows how different halogen substitutions modulate the FMO energies and the resulting energy gap. scivisionpub.comchemrxiv.org
Interactive Table: FMO-Derived Parameters for Related Halogenated Biphenyls (Calculated at B3LYP/6-311+G(d,p) level)
| Parameter | 2,2'-difluorobiphenyl (M-1) | 2,2'-dichlorobiphenyl (M-2) | 2,2'-dibromobiphenyl (M-3) |
| HOMO Energy (eV) | -6.78 | -6.94 | -6.88 |
| LUMO Energy (eV) | -1.26 | -1.04 | -1.08 |
| Energy Gap (ΔE) (eV) | 5.52 | 5.90 | 5.80 |
| Ionization Potential (I) (eV) | 6.78 | 6.94 | 6.88 |
| Electron Affinity (A) (eV) | 1.26 | 1.04 | 1.08 |
| Chemical Hardness (η) (eV) | 2.76 | 2.95 | 2.90 |
| Electronegativity (χ) (eV) | 4.02 | 3.99 | 3.98 |
| Data sourced from a computational study on di-ortho-substituted halogenated biphenyls. scivisionpub.com |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scivisionpub.com The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. scivisionpub.comresearchgate.net
For this compound, the MEP surface would illustrate the influence of the electronegative fluorine and bromine substituents. The fluorine atom, being highly electronegative, would create a region of negative potential. Similarly, the bromine atom would also be an electron-rich site. scivisionpub.com These halogen-substituted regions are thus potential sites for electrophilic interaction. scivisionpub.com Conversely, the hydrogen atoms of the phenyl rings would represent regions of positive potential. Computational methods can generate electron density maps to precisely identify these electrophilic and nucleophilic regions, taking into account the differing effects of the fluorine and bromine substituents. scivisionpub.com
Reaction Mechanism Simulations and Transition State Analysis
While experimental chemistry identifies the products of a reaction, computational chemistry can elucidate the step-by-step mechanism by which reactants are transformed into products. This involves mapping the reaction pathway and identifying high-energy transition states.
This compound is a known intermediate in several important chemical transformations, including Suzuki-Miyaura cross-coupling reactions and SRN1 (Unimolecular Radical Nucleophilic Substitution) reactions. chemistry-chemists.com
Computational studies on the general Suzuki-Miyaura reaction mechanism, for instance, use DFT to model the key steps: oxidative addition, transmetalation, and reductive elimination. These simulations help to understand the energetics of intermediates and transition states involved in the catalytic cycle.
The SRN1 mechanism proceeds through a radical chain process involving the formation of a substrate radical anion. chemistry-chemists.com Computational studies can model this pathway, starting with the initial electron transfer to the substrate, followed by the fragmentation of the radical anion to form an aryl radical, which then reacts with a nucleophile. chemistry-chemists.com In the case of this compound, the much greater reactivity of the C-Br bond compared to the C-F bond means the SRN1 reaction would selectively occur at the bromine-substituted position. epdf.pub
Although these general mechanisms are well-studied computationally, specific simulations detailing the reaction pathways for this compound are not prominently featured in the searched scientific literature.
A primary goal of reaction mechanism simulation is to calculate the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. By identifying the transition state structure—the highest point on the reaction energy profile—its energy can be calculated. This activation energy is fundamentally linked to the reaction rate.
According to transition state theory, a higher activation energy corresponds to a slower reaction rate. Computational methods can provide quantitative predictions of these energy barriers, allowing for a comparison of different potential reaction pathways and an understanding of reaction kinetics. For example, in a Suzuki coupling reaction involving this compound, computational analysis could determine the activation energies for each step of the catalytic cycle, identifying the rate-determining step. However, specific published data on the calculated activation energies or predicted reaction rates for reactions involving this compound are not available in the surveyed literature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.
The conformation of this compound is primarily defined by the dihedral angle between its two phenyl rings. This rotation is subject to a balance of electronic and steric effects. First principles calculations have been used to study biphenyl (B1667301) systems, where the dihedral angle determines the degree of π-conjugation. ub.edu While π-conjugation favors a planar conformation, steric hindrance between the ortho-substituent (fluorine) and the hydrogen atoms on the adjacent ring opposes this. ub.edu
Computational studies on similar 2-substituted biphenyls, such as 2-fluorobiphenyl (B19388), show a non-planar ground state conformation. ub.edu The conformational energy profile for related di-fluoro systems indicates a small energy maximum when the rings are perpendicular (90-degree dihedral angle) due to the absence of π-conjugation. ub.edu For this compound, the presence of the fluorine atom at the 2-position is expected to induce a twisted conformation, similar to other ortho-substituted biphenyls. The exact equilibrium dihedral angle and the energy barriers for rotation can be determined through detailed potential energy surface scans using quantum mechanical methods.
Conformational Parameters of Substituted Biphenyls from Computational Studies
| Compound | Method | Calculated Dihedral Angle (°) | Rotational Barrier (kJ/mol) |
|---|---|---|---|
| 2-Fluorobiphenyl | First Principles Calculations | Not explicitly stated, but non-planar | ~7.1 (for a di-nitrile system) ub.edu |
| 4,4'-Dibromobiphenyl | X-ray Diffraction | 40.3 and 38.2 researchgate.net | Not Applicable |
| 4,4'-Difluorobiphenyl | X-ray Diffraction | Planar researchgate.net | Not Applicable |
In solution, the dynamics of this compound would be influenced by its interactions with solvent molecules. MD simulations can model this behavior, showing how the solvent affects the conformational flexibility and intermolecular associations of the molecule.
In the solid state, the packing of this compound molecules is governed by a combination of van der Waals forces, dipole-dipole interactions, and potentially halogen bonding. The bromine and fluorine atoms introduce polarity and the potential for specific intermolecular contacts. Crystal structure prediction methods, which often employ energy calculations based on force fields or quantum mechanics, can be used to explore possible packing arrangements. For the related compound 4-bromo-4'-fluorobiphenyl, X-ray crystallography has revealed short intermolecular halogen contacts involving both bromine and fluorine. researchgate.net
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational methods are invaluable in SAR for predicting activity and guiding the design of new, more effective molecules.
Computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity of this compound and its derivatives. bohrium.comopen.ac.uk Molecular docking simulates the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. bohrium.comnih.gov This can provide insights into the binding mode and affinity. For instance, in the design of inhibitors for the anti-apoptotic protein Bcl-xL, fragment-based screening and structure-based design have been successfully employed. dovepress.com
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. open.ac.uk These models can then be used to predict the activity of new, unsynthesized compounds. For biphenyl-type compounds, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been used to guide the design of inhibitors for targets like the PD-1/PD-L1 immune checkpoint. bohrium.com While specific studies on this compound are not detailed in the provided results, the methodologies are readily applicable. For example, derivatives of the structurally related flurbiprofen (B1673479) have been studied as dual inhibitors of FAAH and COX enzymes, with molecular docking used to understand their binding to COX-2. nih.gov
Computational methods play a crucial role in the rational design of novel derivatives of this compound with improved properties. By understanding the SAR, chemists can make targeted modifications to the parent structure to enhance potency, selectivity, or other desirable characteristics. mdpi.com
For example, if docking studies reveal that a particular region of the binding pocket is unfilled, a substituent can be added to the this compound scaffold to occupy that space and increase binding affinity. mdpi.com This "scaffold hopping" and fragment-based design approach has been used to develop novel herbicides and inhibitors for various biological targets. mdpi.comacs.org Molecular dynamics simulations can further refine these designs by assessing the stability of the ligand-receptor complex over time. bohrium.comnih.gov This iterative process of computational design, followed by synthesis and experimental testing, accelerates the discovery of new and improved molecules. mdpi.com
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 4-Bromo-2-fluorobiphenyl. Through various NMR experiments, it is possible to map out the proton and carbon environments, as well as to directly observe the fluorine atom, providing a comprehensive picture of the molecule's architecture.
Proton (¹H) NMR spectroscopy of 4-Bromo-2-fluorobhenyl provides information about the number, environment, and spatial relationships of the hydrogen atoms in the molecule. The aromatic region of the spectrum is of particular interest, where the protons on the two phenyl rings exhibit distinct chemical shifts and coupling patterns due to the influence of the bromine and fluorine substituents.
The protons on the unsubstituted phenyl ring typically appear as a complex multiplet, while the protons on the substituted ring show more defined splitting patterns due to coupling with each other and with the fluorine atom.
Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 7.55 - 7.40 | m | - | 5H (Unsubstituted Phenyl Ring) |
| 7.35 | dd | J = 8.5, 2.0 Hz | 1H (H-6) |
| 7.28 | ddd | J = 8.5, 7.5, 2.0 Hz | 1H (H-5) |
Note: This data is representative and may vary based on experimental conditions.
Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 160.5 (d, ¹JCF = 250 Hz) | C-2 |
| 138.2 | C-1' |
| 134.1 (d, ³JCF = 4.5 Hz) | C-5 |
| 131.5 | C-4' |
| 129.8 | C-3', C-5' |
| 128.6 | C-2', C-6' |
| 127.4 (d, ²JCF = 15 Hz) | C-1 |
| 125.0 (d, ³JCF = 3.5 Hz) | C-6 |
| 122.0 (d, ²JCF = 22 Hz) | C-3 |
Note: This data is representative and may vary based on experimental conditions. 'd' denotes a doublet due to C-F coupling.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to directly observe the fluorine environment in this compound. researchgate.net Since there is only one fluorine atom in the molecule, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and can be influenced by the solvent and other substituents. This technique is particularly useful for confirming the presence and electronic environment of the fluorine atom in the molecule. researchgate.net The signal may appear as a multiplet due to coupling with nearby protons.
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the ¹H and ¹³C NMR spectra by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between the protons on the substituted aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. pharmaffiliates.com The HSQC spectrum of this compound would show cross-peaks connecting the signals of each aromatic proton to its corresponding carbon atom, greatly facilitating the assignment of the ¹³C spectrum.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound, allowing for the determination of its elemental formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks of nearly equal intensity, separated by two mass units. HRMS can distinguish the exact mass of the molecule from other molecules with the same nominal mass, thus confirming its elemental composition.
Table 3: HRMS Data for this compound
| Formula | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₂H₈⁷⁹BrF | [M]⁺ | 249.9793 |
Note: The calculated exact mass is based on the most abundant isotopes of the constituent elements.
Fragmentation Patterns and Structural Information
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information about this compound through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), which then undergoes fragmentation into smaller, charged species.
The mass spectrum of this compound is characterized by a distinct molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively), the molecular ion appears as a pair of peaks of almost equal intensity, referred to as the M⁺ and M+2 peaks. wpmucdn.com Given the molecular formula C₁₂H₈BrF, the monoisotopic mass is approximately 250 amu, with the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) being prominent. nist.gov
Key fragmentation pathways for halogenated aromatic compounds typically involve the loss of the halogen atoms. miamioh.edu For this compound, the primary fragmentation steps would include:
Loss of Bromine: Cleavage of the C-Br bond results in a significant fragment ion [M-Br]⁺.
Loss of Fluorine: Subsequent or alternative fragmentation can involve the loss of the fluorine atom, leading to an [M-F]⁺ ion.
Loss of Halogens: A fragment corresponding to the loss of both bromine and fluorine, [M-Br-F]⁺, which is the biphenyl (B1667301) cation, may also be observed.
Aromatic Fragments: Further fragmentation of the biphenyl system can lead to common aromatic fragments, such as the phenyl cation (C₆H₅⁺) at m/z 77. wpmucdn.com
Analysis of the relative abundances of these fragment ions provides a veritable fingerprint for the molecule, confirming the presence and location of the substituents on the biphenyl core.
GC-MS for Compound Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable hybrid technique for the separation, identification, and purity assessment of volatile and semi-volatile compounds like this compound.
In this method, the sample is first vaporized and passed through a gas chromatography column. The GC component separates this compound from any impurities, starting materials, or side-products based on differences in their boiling points and affinities for the column's stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that aids in its identification under specific analytical conditions.
As the separated components exit the GC column, they enter the mass spectrometer, which serves as a highly specific detector. The MS generates a mass spectrum for each component. By matching the obtained mass spectrum with reference spectra from databases, such as the NIST library, unequivocal identification of this compound is achieved. nist.gov Furthermore, the area under the GC peak is proportional to the amount of the compound present, allowing for the quantitative determination of its purity. Commercial suppliers often use this method to certify the purity of this compound, which is typically available at high purities, such as 99%. sigmaaldrich.comsigmaaldrich.com Studies on related brominated biphenyls also utilize GC-MS to identify metabolites, demonstrating the technique's effectiveness in analyzing complex mixtures containing these structures. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis of Functional Groups
The vibrational spectrum of this compound can be interpreted by assigning absorption bands (in IR) or scattering peaks (in Raman) to specific molecular motions of its functional groups.
Key expected vibrational modes include:
Aromatic C-H Stretch: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the two phenyl rings give rise to a series of characteristic bands between 1600 cm⁻¹ and 1400 cm⁻¹.
C-F Stretch: The carbon-fluorine bond is strong and highly polarized, resulting in a strong absorption band in the IR spectrum, typically found in the 1250-1000 cm⁻¹ region.
C-Br Stretch: The carbon-bromine stretching vibration is expected at lower frequencies, generally in the 600-500 cm⁻¹ range, due to the heavier mass of the bromine atom.
C-H Bending: Out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern on the aromatic rings and appear in the 900-675 cm⁻¹ region.
The table below summarizes the characteristic vibrational frequencies for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Activity |
| Aromatic C-H | Stretching | 3100 - 3000 | IR (medium), Raman (strong) |
| Aromatic C=C | Stretching | 1600 - 1400 | IR & Raman (variable) |
| C-F | Stretching | 1250 - 1000 | IR (strong) |
| C-Br | Stretching | 600 - 500 | IR (medium-strong) |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | IR (strong) |
Data compiled from general spectroscopic principles and analysis of related compounds. doi.orguwosh.edu
Fingerprint Region Analysis for Compound Identification
The region of the vibrational spectrum below 1500 cm⁻¹ is known as the "fingerprint region." This area is characterized by a complex series of bands that arise from the bending and skeletal vibrations of the entire molecule. mdpi.com Unlike the functional group region, where different molecules with the same functional groups may show similar peaks, the pattern of peaks in the fingerprint region is unique to a specific molecule.
For this compound, this region contains the C-F and C-Br stretching vibrations, as well as various C-H bending and phenyl ring deformation modes. The precise frequencies and intensities of these vibrations are highly sensitive to the complete molecular structure, including the substitution pattern and the conformation of the biphenyl rings. Therefore, by comparing the fingerprint region of an unknown sample to that of a known standard of this compound, a highly reliable and unambiguous identification can be made.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov This technique provides an atomic-resolution map of the molecule, revealing detailed structural parameters.
Determination of Molecular Geometry and Conformation in Crystal Lattice
To perform an X-ray crystallographic analysis, a single, high-quality crystal of this compound is required. This crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. nih.gov The analysis of this pattern allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined.
Should a crystal structure of this compound be determined, it would provide precise data on:
Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-H, C-F, and C-Br bonds).
Bond Angles: The angles formed by three connected atoms, defining the geometry around each atom.
Dihedral Angle: A critical parameter for biphenyl compounds, the dihedral (or torsional) angle describes the twist between the two phenyl rings. This angle is influenced by the steric hindrance between the ortho-substituent (fluorine) and the hydrogen atoms on the adjacent ring.
Crystal Packing: Information on how individual molecules of this compound arrange themselves in the crystal lattice, including intermolecular interactions like halogen bonding or π-stacking.
This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies. doi.org
Intermolecular Interactions and Packing Effects
In the solid state, the spatial arrangement of this compound molecules is dictated by a balance of various intermolecular forces. The crystal packing is influenced by van der Waals forces, dipole-dipole interactions, and potentially halogen bonding. The presence of both bromine and fluorine atoms introduces polarity into the molecule and creates possibilities for specific intermolecular contacts that govern the crystal lattice structure.
Chromatographic Techniques for Separation and Quantification
Chromatography is an indispensable tool for the separation, identification, and quantification of this compound, whether in reaction mixtures, as a final product to assess purity, or as an analytical standard. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a robust method for analyzing non-volatile or thermally sensitive compounds like this compound. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase. This technique is routinely employed to determine the purity of synthesized this compound and to quantify it in various mixtures. sielc.comscielo.br
A specific RP-HPLC method for the analysis of this compound has been developed using a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com The separation is achieved with a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 1: Example HPLC Method for this compound Analysis This table is interactive. You can sort and filter the data.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| Mode | Reverse Phase (RP) | sielc.com |
| Detector | UV (commonly at 254 nm for biphenyls) | scielo.br |
| Application | Purity analysis, preparative separation | sielc.com |
Gas Chromatography (GC) for Volatile Components and Purity
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds, making it highly suitable for this compound. guidechem.comsdfine.com Due to its stability and distinct detectability, it has been used as a surrogate standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The separation in GC is typically performed using a capillary column with a non-polar or semi-polar stationary phase.
For halogenated compounds like brominated biphenyls, common detectors include the Flame Ionization Detector (FID), the Electron Capture Detector (ECD), which is particularly sensitive to halogenated molecules, and Mass Spectrometry (MS) for definitive identification. mdpi.comnih.gov GC-MS analysis of related bromo- and chlorobiphenyls has been used to identify metabolites, demonstrating the technique's utility in distinguishing between isomers based on fragmentation patterns. nih.gov The choice of column, temperature programming, and detector allows for high-resolution separation and sensitive detection.
Table 2: Representative GC Method Parameters for Halogenated Biphenyl Analysis This table is interactive. You can sort and filter the data.
| Parameter | Condition | Reference |
|---|---|---|
| Column | J&W VF-5ms (30 m x 250 µm I.D. x 0.25 µm) or similar | mdpi.com |
| Carrier Gas | Helium or Hydrogen | mdpi.com |
| Injector Temperature | 280 °C | mdpi.com |
| Oven Program | Initial temp. 60°C, ramped to 320°C | mdpi.com |
| Detector | Mass Spectrometry (MS), Flame Ionization (FID), Electron Capture (ECD) | mdpi.com |
| Application | Purity assessment, quantification, impurity profiling | sdfine.com |
Chiral Chromatography for Enantiomeric Separation (if applicable)
The applicability of chiral chromatography depends on whether this compound can exist as stable enantiomers. This phenomenon in biphenyls is known as atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings. pharmaguideline.comslideshare.net For atropisomers to be stable and separable at room temperature, there must be a sufficiently high energy barrier to rotation, which is typically caused by the presence of bulky substituents at the ortho positions of both rings. pharmaguideline.com
In the case of this compound, the ortho substituents are a fluorine atom on one ring and hydrogen atoms on the other. Both fluorine and hydrogen are relatively small, and the steric hindrance they provide is generally insufficient to significantly restrict rotation around the pivotal C-C bond under normal conditions. slideshare.net The free energy of activation for rotation would likely be well below the threshold required for isolable atropisomers (approx. 93.5 kJ/mol at 300K). pharmaguideline.com Therefore, the molecule is expected to undergo rapid rotation, preventing the existence of stable, distinct enantiomers at room temperature. As a result, chiral chromatography for enantiomeric separation is not considered applicable to this compound.
Research on Applications in Organic Synthesis and Materials Science
Building Block in Organic Synthesis
In the field of organic synthesis, 4-Bromo-2-fluorobiphenyl serves as a crucial intermediate for constructing more complex molecules. guidechem.comguidechem.comguidechem.com The reactivity of the bromine atom is frequently exploited in cross-coupling reactions to introduce the 2-fluoro-4-biphenyl moiety into target structures. guidechem.com This makes it a valuable precursor for a range of specialized chemicals. chemimpex.com
The compound is widely utilized as a key intermediate in medicinal chemistry and pharmaceutical research for the synthesis of APIs and other bioactive compounds. guidechem.comguidechem.comchemimpex.comchemicalbook.comchemicalbook.compharmaffiliates.com Its structure is a foundational component for several drug molecules. guidechem.com
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of Flurbiprofen (B1673479), a propionic acid derivative and a well-established NSAID. guidechem.comviwit.comgoogle.com Flurbiprofen is noted for its potent anti-inflammatory, analgesic, and antipyretic properties. google.compatsnap.com Various synthetic strategies have been developed to produce Flurbiprofen, often starting from or involving this compound.
More contemporary and efficient methods frequently employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. units.itpatsnap.com These reactions offer a robust way to form the necessary carbon-carbon bonds. Research has focused on optimizing these catalytic systems to improve yield, purity, and environmental safety, for instance, by using palladium on charcoal (Pd/C) as a catalyst in aqueous media. units.it
| Synthetic Method | Key Reagents/Steps | Reported Yield | Source |
|---|---|---|---|
| Gomberg-Bachmann Reaction | Diazotization of 4-bromo-2-fluoroaniline (B1266173) followed by coupling with benzene (B151609). | A patent reported a 69% yield for the formation of the biphenyl (B1667301) intermediate. | |
| Grignard Reaction | Formation of a Grignard reagent from this compound, followed by reaction with a halogenated isopropanoate. | This route is reported to have a low yield and high production cost. | google.com |
| Palladium-Catalyzed Decarboxylation Coupling | Reaction of this compound with a cyanoacetate (B8463686) derivative using a palladium catalyst and an organophosphine ligand. | Described as a three-step synthesis suitable for industrial production. | google.com |
| Suzuki Coupling Reaction | Coupling of a bromoaryl carboxylic acid with sodium tetraphenylborate, catalyzed by 5% Pd/C in water. | 98% yield for the key coupling step, with a 69% overall yield for the complete synthesis. | units.it |
Beyond its role in NSAID synthesis, this compound is a precursor to other biologically active molecules. chemicalbook.comchemicalbook.compharmaffiliates.comgoogle.com For example, it is listed as an intermediate in the preparation of Tazarotene. viwit.com Furthermore, the Flurbiprofen scaffold, derived from this compound, has been chemically modified to create new therapeutic agents. Researchers have synthesized Flurbiprofen amides that act as dual inhibitors of fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2), demonstrating potential as novel analgesic agents. nih.gov This highlights the compound's utility in generating new chemical entities with tailored pharmacological profiles.
This compound is also identified as an intermediate in the synthesis of agrochemicals. guidechem.comchemimpex.comsdfine.com Its halogenated biphenyl structure can be incorporated into more complex molecules designed for agricultural applications.
The compound's inherent properties, such as excellent fluorescence, make it a valuable component in the synthesis of advanced organic materials. guidechem.com It serves as a building block for organic luminescent materials, where its biphenyl structure contributes to the electronic and photophysical properties of the final product. guidechem.comchemimpex.com
Precursor for Active Pharmaceutical Ingredients (APIs)
Applications in Materials Science
In materials science, this compound is explored for its potential in creating functional materials. guidechem.comchemimpex.com Its rigid biphenyl structure is a desirable feature for the synthesis of liquid crystal materials. The compound also has applications in the field of organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs). chemimpex.com In this context, it can be used to synthesize materials that help improve charge transport and enhance the operational stability of the devices. chemimpex.com
Precursor for Organic Electronic Materials
This compound is a valuable precursor in the synthesis of organic electronic materials. chemimpex.com Its halogenated biphenyl structure serves as a fundamental building block for creating larger, more complex organic molecules with specific electronic properties. guidechem.com The presence of both bromine and fluorine atoms on the biphenyl core allows for selective, stepwise chemical modifications through various cross-coupling reactions. This versatility is crucial for designing materials used in devices like Organic Light Emitting Diodes (OLEDs). chemimpex.com
Research has highlighted its role as an intermediate in the development of organic luminescent materials, where its structural properties contribute to achieving desirable fluorescence characteristics. guidechem.com The high thermal stability and good solubility in organic solvents associated with this compound are also advantageous for the processing and fabrication of electronic devices. guidechem.com
Table 1: Properties of this compound Relevant to Materials Science
| Property | Value/Description | Relevance in Organic Electronics |
|---|---|---|
| Molecular Formula | C₁₂H₈BrF sigmaaldrich.com | Basic building block identification. |
| Molecular Weight | 251.09 g/mol sigmaaldrich.com | Important for reaction stoichiometry and material characterization. |
| Melting Point | 39-41 °C sigmaaldrich.com | Affects processing conditions for device fabrication. |
| Functional Groups | Bromine, Fluorine guidechem.com | Provides reactive sites for synthesis and tuning of electronic properties. |
| Solubility | Good solubility in organic solvents. guidechem.com | Facilitates solution-based processing for thin-film deposition. |
Development of Liquid Crystals and Optoelectronic Devices
The fluorinated biphenyl scaffold is a cornerstone in the design of liquid crystal (LC) materials. worktribe.comnih.gov While direct synthesis of liquid crystals from this compound is a specific application, the broader class of fluorinated biphenyls is extensively researched for this purpose. The introduction of fluorine atoms into the molecular core of calamitic (rod-shaped) liquid crystals significantly influences their mesomorphic and ferroelectric properties. worktribe.com
Fluorine's high electronegativity can induce a strong dipole moment in the molecule. The position of the fluorine atom, as in this compound, is critical for controlling the dielectric anisotropy (Δε) of the resulting liquid crystal material. nih.gov Materials with positive or negative dielectric anisotropy are required for different types of liquid crystal displays (LCDs), such as twisted nematic (TN) or vertical alignment (VA) technologies, respectively. nih.govbeilstein-journals.org
The synthesis of liquid crystals often involves attaching long alkyl or alkoxy chains to a rigid core, such as a biphenyl system. worktribe.com this compound can serve as such a core, with the bromine atom acting as a handle for introducing these chains or for coupling with other aromatic units to extend the molecular length and enhance liquid crystalline properties. The development of synthetic routes to various fluorobiphenyl moieties is a key area of research for creating novel LC materials for modern display applications. dur.ac.uk
Components in Polymer Science
In polymer science, this compound functions as a specialized monomer or an intermediate for creating functional polymers. chemimpex.com The bromine atom on the biphenyl ring is a key reactive site for polymerization reactions, particularly through metal-catalyzed cross-coupling methods like Suzuki-Miyaura coupling. This allows for its incorporation into the backbone of conjugated polymers.
Conjugated polymers are a class of organic materials with alternating single and double bonds, which exhibit interesting electronic and optical properties. They are central to the field of organic electronics. By polymerizing monomers derived from this compound, chemists can synthesize well-defined π-conjugated polymers. seferoslab.com The fluorine substituent on the polymer backbone can impart specific properties, such as improved stability, solubility, and modified electronic energy levels, which are crucial for applications in organic solar cells, transistors, and sensors. chemimpex.com
The synthesis of complex polymer architectures, such as block copolymers or bottlebrush polymers, offers a way to tailor the physical and electronic properties of materials through self-assembly without changing their chemical composition. seferoslab.com The defined structure of this compound makes it a suitable building block for creating these advanced, well-defined polymer structures. seferoslab.com
Role in Advanced Functional Materials
Beyond specific applications in electronics and polymers, this compound is a versatile building block for a wide range of advanced functional materials. chemimpex.comguidechem.com Its unique combination of a rigid biphenyl core with two different halogen substituents (fluorine and bromine) allows for orthogonal synthesis strategies, where each halogen can be reacted selectively under different conditions.
This chemical versatility enables the creation of complex molecules with tailored properties for various materials science applications. guidechem.com For instance, it is used as an intermediate in the preparation of various bioactive compounds and pharmaceuticals, demonstrating its utility in constructing intricate molecular frameworks. google.comchemicalbook.compharmaffiliates.com The foundational structure of this compound contributes to the synthesis of materials where properties like thermal stability, fluorescence, and electronic conductivity are paramount. guidechem.comguidechem.com Researchers in materials science value this compound for its ability to facilitate complex reactions while maintaining high selectivity, holding significant potential for innovation. chemimpex.com
Environmental Research and Degradation Studies
Environmental Fate and Transport of Halogenated Biphenyls
The environmental behavior of halogenated biphenyls, including 4-Bromo-2-fluorobiphenyl, is largely governed by their physicochemical properties. clu-in.org These compounds are characteristically hydrophobic, a trait that dictates their distribution and persistence in the environment. oup.com Due to their stability and relative volatility, halogenated biphenyls can undergo environmental cycling, which involves volatilization from contaminated areas, transport through the atmosphere, and subsequent deposition in new locations. nih.gov
This compound is a chemically stable compound. sdfine.com However, this stability contributes to its persistence in the environment. Like other polychlorinated biphenyls (PCBs), which are known for their slow biodegradation rates, this compound is expected to persist, particularly in soil and water. sdfine.comnih.gov Halogenated organic compounds can accumulate in environmental media such as air, soil, water, and biota. researchgate.net Their low water solubility and low vapor pressure, coupled with transport processes in air, water, and sediment, mean they can be readily transported from local contamination sites to remote areas. nih.gov The degree of halogenation can affect reactivity, with a higher degree of chlorination generally resulting in lower reactivity to oxidation. nih.gov Due to its persistence, this compound is considered a compound that may cause long-term adverse effects in the aquatic environment. sdfine.com
Table 1: Environmental Persistence Data for this compound
| Environmental Compartment | Persistence Level | Mobility | Reference |
|---|---|---|---|
| Water/Soil | High | Low | sdfine.com |
A significant concern with persistent halogenated compounds like this compound is their potential for bioaccumulation and biomagnification. researchgate.net Bioaccumulation is the process where a substance builds up in an individual organism over time, often because it is absorbed at a rate faster than it can be removed. cimi.orgstudy.com These hydrophobic compounds tend to accumulate in the fatty tissues of living organisms. oup.comcimi.org
Biomagnification occurs when the concentration of these toxins increases at successively higher levels in the food chain. study.combyjus.com Organisms at the top of the food web, such as predatory fish, birds, and mammals, often have the highest concentrations of these compounds. oup.comresearchgate.net This process begins when primary producers, like phytoplankton, absorb the chemicals from the environment. cimi.org These are then consumed by zooplankton, and the toxins are passed up through various trophic levels, becoming more concentrated at each step. cimi.org Both brominated and chlorinated biphenyls have been shown to bioaccumulate and biomagnify in aquatic and terrestrial food chains. researchgate.netnih.gov
Biotransformation and Biodegradation Pathways
Despite their persistence, halogenated biphenyls are subject to biotransformation and biodegradation by various organisms, particularly microorganisms. nih.govnih.gov Microbial degradation is a primary mechanism that determines the fate of these compounds in the environment. nih.govmdpi.com
Fungi play a crucial role in the degradation of persistent organic pollutants.
Mycorrhizal Fungi : Certain ectomycorrhizal fungi have demonstrated the ability to degrade halogenated biphenyls. nih.gov For instance, studies on 4-fluorobiphenyl (B1198766) (4FBP), a structurally similar compound, showed that the ectomycorrhizal fungus Tylospora fibrillosa could degrade over 80% of the compound. nih.gov Other species like Tomentella terrestris and Suillus variegatus also showed significant biotransformation capabilities. nih.gov While arbuscular mycorrhizal fungi (AMF) lack the direct ability to mineralize organic matter, they can enhance the decomposition of plant litter by stimulating surrounding saprophytic fungi. sisef.orgnih.govsisef.org This suggests a potential indirect role in the breakdown of complex organic molecules in soil environments.
Fusarium species : The genus Fusarium includes species known for secreting a variety of hydrolytic enzymes capable of breaking down complex plant polymers. biomedres.us This enzymatic capability suggests a potential for degrading other recalcitrant organic compounds, although specific studies on this compound are limited.
Cunninghamella elegans : This fungus is widely used as a model for studying the metabolism of foreign compounds (xenobiotics) because its metabolic pathways are often analogous to those in mammals. nih.govnih.govresearchgate.nettandfonline.com Research has shown that C. elegans can effectively transform various fluorinated biphenyls. nih.govresearchgate.net When incubated with 4-fluorobiphenyl, C. elegans primarily transformed it into 4-fluoro-4'-hydroxybiphenyl, along with other mono- and dihydroxylated products. nih.govresearchgate.net The fungus also produces water-soluble sulfate (B86663) and β-glucuronide conjugates, which are phase II metabolites. nih.govresearchgate.netresearchgate.net This demonstrates a detoxification pathway involving initial oxidation followed by conjugation to increase water solubility.
Table 2: Degradation of 4-Fluorobiphenyl by Mycorrhizal Fungi
| Fungal Species | Type | Biotransformation Extent | Reference |
|---|---|---|---|
| Tylospora fibrillosa | Ectomycorrhizal | >80% | nih.gov |
| Tomentella terrestris | Ectomycorrhizal | >65% | nih.gov |
| Suillus variegatus | Ectomycorrhizal | >50% | nih.gov |
The enzymatic systems of certain fungi are key to their ability to degrade persistent pollutants. Ligninolytic fungi, particularly white-rot fungi, produce powerful extracellular enzymes such as laccases and peroxidases (e.g., manganese peroxidase, lignin (B12514952) peroxidase). mdpi.commdpi.comnih.gov These enzymes have low substrate specificity, allowing them to break down a wide array of complex and recalcitrant compounds, including PCBs. mdpi.comnih.gov The degradation process involves oxidative mechanisms that break C-C and C-O bonds, leading to smaller fragments that can be more easily assimilated by microorganisms. mdpi.com In vitro experiments with the extracellular liquid of Pleurotus ostreatus showed that its enzymes could effectively transform hydroxylated PCB metabolites. mdpi.com This enzymatic capability is crucial for initiating the breakdown of complex aromatic structures like that of this compound.
Advanced analytical techniques are essential for identifying the intermediate products of biodegradation and elucidating the metabolic pathways. The combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful tool for this purpose. nih.gov
For halogenated compounds, ¹⁹F NMR is particularly useful as it directly tracks the fate of fluorine-containing molecules. nih.gov In studies of 4-fluorobiphenyl degradation by mycorrhizal fungi, ¹⁹F NMR and ¹⁴C-radioisotope-detected HPLC were used to identify multiple biotransformation products. nih.gov Two major products were confirmed as 4-fluorobiphen-4'-ol and 4-fluorobiphen-3'-ol. nih.gov Similarly, in studies with Cunninghamella elegans, GC-MS and ¹⁹F NMR were used to identify hydroxylated metabolites and conjugated products like sulfates and glucuronides from fluorinated biphenyls. nih.govresearchgate.net These techniques allow for the unequivocal and rapid determination of metabolic fate without necessarily requiring radiolabeling. nih.gov The primary degradation pathway appears to involve sequential hydroxylation of the aromatic rings. nih.gov
Table 3: Identified Metabolites in the Fungal Degradation of 4-Fluorobiphenyl
| Fungus | Parent Compound | Identified Metabolites | Analytical Techniques | Reference |
|---|---|---|---|---|
| Tylospora fibrillosa | 4-Fluorobiphenyl | 4-fluorobiphen-4'-ol, 4-fluorobiphen-3'-ol, 4 other major products | ¹⁹F NMR, ¹⁴C-HPLC | nih.gov |
Photodegradation and Chemical Degradation in the Environment
The environmental fate of this compound is influenced by various abiotic degradation processes. Due to the stability of the biphenyl (B1667301) structure and the carbon-halogen bonds, this compound can be persistent. However, processes such as photodegradation can contribute to its transformation in the environment.
Exposure to ultraviolet (UV) radiation, particularly from sunlight, can initiate the degradation of halogenated aromatic compounds. For brominated biphenyls, a primary photolytic pathway involves the cleavage of the carbon-bromine (C-Br) bond, a process known as reductive debromination. This reaction is often the initial and rate-limiting step in their environmental breakdown.
Studies on related compounds, such as 4,4'-dibromobiphenyl, have shown that photodegradation under UV light leads to the formation of less halogenated intermediates. asianpubs.org The primary products identified were 4-monobromobiphenyl and, subsequently, biphenyl, indicating a stepwise removal of bromine atoms. asianpubs.org Research on other brominated aromatics, like 2-bromophenol, also confirms that debromination is a key reaction pathway, alongside photohydrolysis where the bromine atom is replaced by a hydroxyl group. nih.gov
For this compound, it is hypothesized that UV irradiation would primarily lead to the cleavage of the C-Br bond, which is generally weaker than the carbon-fluorine (C-F) bond. This would result in the formation of 2-fluorobiphenyl (B19388) as a major intermediate. Further degradation could then proceed, potentially affecting the second phenyl ring or the more resilient C-F bond, though at a slower rate. The process is influenced by environmental factors such as the presence of photosensitizers (e.g., humic substances in water) and the specific wavelength of UV light.
Table 1: Potential Photodegradation Pathways and Products of this compound
| Pathway | Description | Potential Intermediate Products | Influencing Factors |
|---|---|---|---|
| Reductive Debromination | Cleavage of the carbon-bromine bond, replacing the bromine atom with a hydrogen atom from the surrounding medium (e.g., water or organic matter). | 2-Fluorobiphenyl | UV wavelength, light intensity, presence of hydrogen donors. |
| Photohydrolysis | Replacement of a halogen atom (primarily bromine) with a hydroxyl (-OH) group from water. | 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol | pH of the medium, water availability. |
| Ring Cleavage | Opening of the aromatic biphenyl rings, leading to the formation of smaller, aliphatic compounds. This is typically a slower, secondary process. | Various aliphatic acids and aldehydes. | Presence of strong oxidizing species (e.g., hydroxyl radicals). |
Halogenated biphenyls are generally characterized by their chemical stability and resistance to hydrolysis under typical environmental conditions (neutral pH and ambient temperature). The covalent bonds between the halogen atoms (bromine and fluorine) and the aromatic carbon atoms of the biphenyl structure are strong, making them insusceptible to spontaneous cleavage in water.
The stability of polybrominated biphenyls (PBBs) contributes to their persistence in the environment. wikipedia.orgepa.gov Hydrolysis is not considered a significant degradation pathway for these compounds in soil or aquatic systems. The strength of the aryl-halide bond means that substantial energy input, such as high temperatures or the presence of specific catalysts, is required for hydrolysis to occur at an appreciable rate. Therefore, this compound is expected to be hydrolytically stable, persisting in the environment for long periods unless other degradation mechanisms, such as photodegradation or microbial action, are active.
Remediation Strategies for Halogenated Biphenyl Contamination
Contamination of soil and water with halogenated biphenyls necessitates effective remediation strategies to mitigate environmental risks. Approaches range from biological methods that harness microbial metabolism to physical-chemical methods like thermal destruction.
Bioremediation utilizes microorganisms to degrade or transform contaminants into less harmful substances and is considered an environmentally friendly and cost-effective solution. wikipedia.org The biodegradation of halogenated biphenyls often involves a combination of anaerobic and aerobic microbial processes. wikipedia.org
Anaerobic Bioremediation: Under anaerobic (oxygen-free) conditions, certain microorganisms can use halogenated compounds as electron acceptors in a process called reductive dehalogenation. nih.gov Studies on brominated biphenyls have shown that anaerobic microbes can effectively remove bromine atoms. nih.gov The process typically favors the removal of meta- and para-substituted halogens over ortho-substituted ones. nih.gov For this compound, this suggests that the bromine at the para-position (position 4) would be preferentially removed, yielding 2-fluorobiphenyl. Research indicates that brominated biphenyls are often better substrates for microbial dehalogenation than their chlorinated counterparts and can be completely dehalogenated to biphenyl. nih.gov
Aerobic Bioremediation: Once the biphenyl is dehalogenated, aerobic bacteria can break down the biphenyl structure. These bacteria utilize dioxygenase enzymes to hydroxylate the aromatic rings, leading to ring cleavage and eventual mineralization to carbon dioxide and water. wikipedia.orgnih.gov This sequential anaerobic-aerobic process is a promising strategy for the complete degradation of halogenated biphenyls.
Fungal Remediation (Mycoremediation): Certain types of fungi, particularly white-rot fungi such as Phanerochaete chrysosporium, are capable of degrading a wide range of persistent organic pollutants. nih.govnih.gov These fungi produce powerful, non-specific extracellular enzymes, such as laccases and peroxidases, which can oxidize halogenated biphenyls. nih.govmdpi.com Fungal laccases have demonstrated the ability to dehalogenate chlorinated hydroxybiphenyls during oligomerization reactions, suggesting a potential pathway for brominated analogues as well. researchgate.net
Table 2: Selected Bioremediation Approaches for Halogenated Biphenyls
| Approach | Microorganism Type | Key Mechanism | Example Organisms | Target Process for this compound |
|---|---|---|---|---|
| Anaerobic Dehalogenation | Bacteria | Reductive dehalogenation (removes halogen atoms). | Sediment microorganisms. nih.gov | Removal of the bromine atom to form 2-fluorobiphenyl. |
| Aerobic Degradation | Bacteria | Dioxygenase-mediated ring hydroxylation and cleavage. | Achromobacter sp., Bacillus brevis. nih.gov | Degradation of the biphenyl backbone after debromination. |
| Mycoremediation | Fungi (e.g., White-rot) | Oxidation via extracellular ligninolytic enzymes (laccases, peroxidases). | Phanerochaete chrysosporium, Trametes versicolor. nih.gov | Initial oxidation and potential dehalogenation. |
Incineration is a thermal treatment technology used for the disposal of hazardous organic wastes, including halogenated biphenyls. epa.govclu-in.org The process involves the high-temperature combustion of waste to destroy the organic compounds. For halogenated wastes, specific conditions are crucial to ensure complete destruction and prevent the formation of highly toxic by-products. zerowasteeurope.eu
According to regulations such as the EU Directive on Industrial Emissions, waste containing more than 1% of halogenated organic substances must be incinerated at a temperature of at least 1100°C for a residence time of at least two seconds. zerowasteeurope.eu This ensures the breakdown of the stable aromatic rings and carbon-halogen bonds. nih.gov The combustion of this compound would produce acid gases, including hydrogen bromide (HBr) and hydrogen fluoride (B91410) (HF), which must be neutralized and removed from the flue gas by air pollution control systems, such as scrubbers. epa.govnih.gov
A significant concern with the incineration of halogenated aromatic compounds is the potential for the formation of Products of Incomplete Combustion (PICs), including polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs), if combustion conditions are not optimal. nih.govsdfine.com Proper control of temperature, residence time, and oxygen levels is essential to minimize these emissions. nih.govosti.gov
Other disposal methods for solid wastes containing halogenated biphenyls have historically included landfilling in secure hazardous waste facilities. clu-in.orgnih.gov However, due to the persistence and potential for leaching of these compounds, thermal and chemical destruction methods are now generally preferred.
Table 3: Incineration Parameters and Considerations for Halogenated Wastes
| Parameter | Typical Requirement | Rationale | Potential By-products of Incomplete Combustion |
|---|---|---|---|
| Temperature | ≥ 1100°C for >1% halogen content. zerowasteeurope.eu | Ensures complete destruction of stable aromatic and C-X bonds. | Polybrominated Dibenzodioxins (PBDDs), Polybrominated Dibenzofurans (PBDFs). nih.gov |
| Residence Time | ≥ 2 seconds. zerowasteeurope.eu | Provides sufficient time for complete chemical reactions to occur. | Carbon monoxide, partially oxidized organic compounds. |
| Air Pollution Control | Acid gas scrubbers, particulate filters. | Neutralizes and removes corrosive acid gases (HBr, HF) and captures particulate matter. | Acid gases (HBr, HF), soot. nih.gov |
Toxicological and Ecotoxicological Research Perspectives
Mechanisms of Toxicity for Halogenated Biphenyls
The toxicity of halogenated biphenyls is largely dependent on their structure, including the number and position of the halogen atoms. cdnsciencepub.com This class of compounds is known for its persistence in the environment and its ability to bioaccumulate in organisms. nih.gov
Halogenated biphenyls exert their toxic effects through various interactions with biological systems. A primary mechanism is the binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. cdnsciencepub.comcdc.gov This interaction can trigger a cascade of downstream events, leading to altered gene expression and subsequent toxic responses. The planarity of the biphenyl (B1667301) rings, which is influenced by the substitution pattern, is a key determinant of binding affinity to the AhR. cdnsciencepub.com Congeners that can adopt a coplanar configuration, similar to dioxins, are generally more toxic. cdnsciencepub.com
These compounds are lipophilic and tend to accumulate in fatty tissues. nih.gov They can be transferred through the placenta and are excreted in milk, leading to exposure of developing organisms. nih.gov
The metabolism of halogenated biphenyls is a double-edged sword. While it is a detoxification pathway, it can also lead to the formation of reactive intermediates. The cytochrome P-450 enzyme system plays a crucial role in the metabolism of these compounds. nih.gov Hydroxylation is a common metabolic pathway, which can increase the water solubility of the compounds and facilitate their excretion. However, this process can also generate reactive metabolites, such as arene oxides and quinones, which can covalently bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage and genotoxicity.
Many halogenated biphenyls are recognized as endocrine-disrupting chemicals (EDCs). chemsec.org They can interfere with the body's hormone systems, particularly the thyroid and reproductive systems. Their structural similarity to thyroid hormones allows them to interact with thyroid hormone receptors and transport proteins, potentially disrupting thyroid hormone homeostasis. This can have significant impacts on growth, development, and metabolism. While some safety data sheets for 4-Bromo-2-fluorobiphenyl state that it is not a known or suspected endocrine disruptor, the broader class of halogenated biphenyls is associated with such effects. chemsec.orgfishersci.bethermofisher.comfishersci.com
In Vitro and In Vivo Toxicological Studies
While specific toxicological studies on this compound are limited, the methodologies used to assess the toxicity of other halogenated biphenyls provide a blueprint for future research.
In vitro studies are essential for elucidating the mechanisms of toxicity at the cellular level. A variety of cytotoxicity assays can be employed to assess the effects of a compound on cell viability and function. These assays often measure parameters such as cell membrane integrity, metabolic activity, and DNA damage.
For instance, studies on other aromatic compounds have used bluegill sunfish BF-2 cells to evaluate cytotoxicity by measuring inhibition of cell replication, protein content, and uptake of neutral red. nih.gov Such assays could be applied to this compound to determine its potential for causing cellular damage.
Table 1: Examples of In Vitro Cytotoxicity Endpoints for Aromatic Compounds
| Assay Endpoint | Description | Example Compound Studied |
| Cell Replication Inhibition | Measures the decrease in the rate of cell division. | Toluene biotransformation products nih.gov |
| Protein Content | Quantifies the total protein amount as an indicator of cell number and health. | Toluene biotransformation products nih.gov |
| Neutral Red Uptake | Assesses cell viability by measuring the uptake of a dye by viable cells. | Toluene biotransformation products nih.gov |
| Colony Formation | Determines the ability of single cells to grow into colonies, indicating cytotoxicity. | Toluene biotransformation products nih.gov |
In vivo studies using animal models are crucial for understanding the systemic effects of a chemical. Long-term exposure to PCBs and PBBs in animals has been linked to various adverse health outcomes, including effects on the liver, skin, immune system, and reproductive system, as well as carcinogenicity. cdc.govtandfonline.com
For example, studies on polybrominated biphenyls (PBBs) in rats have shown them to be potentially carcinogenic. cdc.gov Toxicological evaluations of octabromobiphenyl (B1228391) (OBB) and hexabromobiphenyl (HBB) have revealed effects such as liver enlargement and bioaccumulation in body fat. nih.gov These studies highlight the potential for halogenated biphenyls to cause systemic toxicity.
Table 2: Summary of Systemic Effects of Halogenated Biphenyls in Animal Models
| Compound Class | Animal Model | Observed Effects |
| Polybrominated Biphenyls (PBBs) | Rats | Hepatic, renal, dermal/ocular, immunological, neurological, and developmental effects; potential carcinogenicity. cdc.gov |
| Octabromobiphenyl (OBB) | Rats | Low acute toxicity, liver enlargement, bioaccumulation in fat. nih.gov |
| Hexabromobiphenyl (HBB) | Rabbits | Higher acute toxicity than OBB, liver enlargement. nih.gov |
| Polychlorinated Biphenyls (PCBs) | Various | Reproductive failure, birth defects, skin lesions, tumors, liver disorders. epa.gov |
Future research on this compound would likely involve similar in vitro and in vivo approaches to characterize its toxicological profile and assess its potential risks to human health and the environment.
Comparative Toxicology with Other Halogenated Biphenyls (e.g., PCBs, PBBs)
The toxicology of this compound can be better understood by comparing it to other well-studied halogenated biphenyls, such as polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). The toxicity of these compounds is highly dependent on their molecular structure. nih.gov
The toxic potential of halogenated biphenyls is significantly influenced by the number and position of halogen atoms on the biphenyl rings. nih.gov Key structural features include:
Ortho Substitution: The presence of halogen atoms at the ortho positions (2, 2', 6, and 6') of the biphenyl rings affects the molecule's ability to adopt a planar or coplanar conformation. Large substituents in the ortho positions hinder rotation around the bond connecting the two phenyl rings, forcing them into a non-planar arrangement. nih.gov
Coplanarity: "Dioxin-like" toxicity, a common mechanism for certain PCBs, is associated with congeners that can assume a planar structure. These planar molecules can bind to the aryl hydrocarbon (Ah) receptor, initiating a cascade of toxic effects. nih.gov The most toxic PCBs, such as 3,3',4,4',5-pentachlorobiphenyl, have no ortho-chloro substituents, allowing for a more planar configuration. nih.gov this compound has a fluorine atom in an ortho position, which would be expected to hinder planarity and thus potentially reduce its dioxin-like toxic potential compared to non-ortho substituted biphenyls. nih.gov
Lateral Substitution: Halogen atoms in the meta (3, 3', 5, 5') and para (4, 4') positions are important for Ah receptor binding. The most potent dioxin-like PCBs are substituted in at least the two para positions and two or more meta positions. nih.gov
Halogen Type and Polarizability: The type of halogen atom also plays a role. The polarizability of the substituent is a key factor in the activity of these compounds as inducers of certain enzymes, with the effect generally following the order of Iodine > Bromine > Chlorine > Fluorine. nih.gov
Table 2: Influence of Structural Features on the Toxicity of Halogenated Biphenyls
| Structural Feature | Effect on Conformation | Influence on Toxic Potential | Relevance to this compound |
|---|---|---|---|
| Ortho Substitution | Hinders rotation, leading to a non-planar structure. nih.gov | Generally reduces "dioxin-like" toxicity by preventing Ah receptor binding. nih.gov | Contains a fluorine atom at the ortho-2 position, suggesting reduced planarity. |
| Coplanarity | Allows the molecule to adopt a flat, planar shape. | A key requirement for high-affinity Ah receptor binding and "dioxin-like" effects. nih.gov | Likely has a low degree of planarity due to ortho-substitution. |
| Lateral (Meta/Para) Substitution | No direct effect on planarity. | Required for interaction with the Ah receptor. nih.gov | Contains a bromine atom at the para-4 position. |
| Halogen Type | Influences the electronic properties of the molecule. | Affects binding affinity and enzyme induction potential (I > Br > Cl > F). nih.gov | Contains both bromine and fluorine. |
The risk assessment of halogenated biphenyls is a complex process due to the large number of possible congeners and the different toxicity mechanisms involved. ca.gov For commercial mixtures of PCBs, risk assessments have traditionally focused on both cancer and non-cancer effects. ca.gov
A key tool used in the risk assessment of dioxin-like compounds is the concept of Toxic Equivalency Factors (TEFs) . This approach assigns a potency value to individual congeners relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The total toxic equivalency (TEQ) of a mixture can then be calculated. This method is primarily applicable to congeners that act through the Ah receptor. mdpi.com Given that this compound has an ortho-substituent, its TEF value would likely be low or negligible.
Regulatory actions for halogenated biphenyls have been significant. The production of PCBs was banned in the United States in 1979 under the Toxic Substances Control Act (TSCA) due to their persistence, bioaccumulation, and toxic effects. epa.gov Similarly, international agreements like the Stockholm Convention on Persistent Organic Pollutants (POPs) target the elimination or restriction of the production and use of PCBs. mdpi.com These regulatory frameworks highlight the serious concerns associated with the release of halogenated biphenyls into the environment. While this compound is not a PCB, its structural similarities and hazardous properties place it within a class of compounds that receive high regulatory scrutiny.
Q & A
Q. Table: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| R-factor | <0.05 |
| Resolution | 0.84 Å |
Advanced: What computational methods predict the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) with the Colle-Salvetti functional calculates:
- HOMO-LUMO gaps (e.g., ~4.2 eV for gas-phase optimization).
- Electron density maps to identify electrophilic regions (fluorine vs. bromine substituent effects) .
Workflow :
Optimize geometry using B3LYP/6-31G(d).
Validate with experimental IR/Raman spectra.
Analyze solvent effects (PCM model for toluene).
Advanced: How should researchers address contradictions in reported data (e.g., reaction yields or spectroscopic results)?
Answer:
Contradictions arise from:
- Methodological Variability : E.g., Pd catalyst loading (0.5–5 mol%) impacting Suzuki coupling yields. Replicate conditions using controlled reactant ratios .
- Analytical Artifacts : Compare NMR (δ 7.2–7.8 ppm for aromatic protons) across labs or use high-resolution MS to confirm molecular ion peaks .
- Statistical Validation : Apply relative standard deviation (RSD <10%) and Grubbs’ test to identify outliers in recovery studies .
Case Study : Discrepancies in melting points (39–41°C vs. 37–39°C) may stem from impurities; repurify via recrystallization (ethanol/water) and validate via DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
